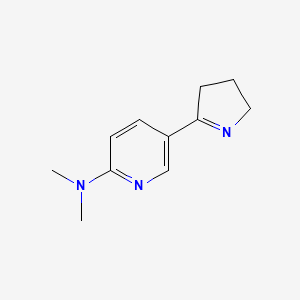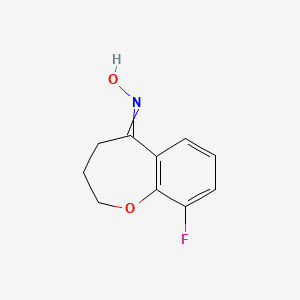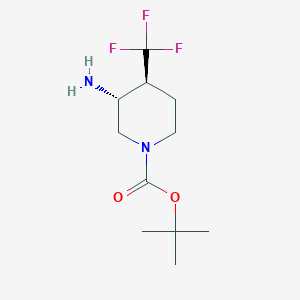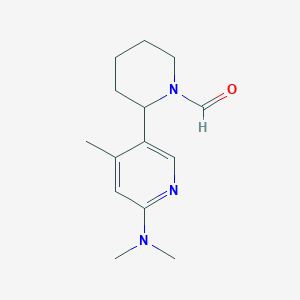
4-N,4-N-diethylbenzene-1,4-diamine;oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N,4-N-diethylbenzene-1,4-diamine;oxalate, also known as N,N-Diethyl-p-phenylenediamine oxalate salt, is an organic compound with the molecular formula C10H16N2. It is a derivative of p-phenylenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine typically involves the alkylation of p-phenylenediamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino groups with diethyl groups. The reaction can be represented as follows:
C6H4(NH2)2+2C2H5NH2→C6H4(N(C2H5)2)2+2NH3
Industrial Production Methods
In industrial settings, the production of 4-N,4-N-diethylbenzene-1,4-diamine involves large-scale alkylation processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
化学反応の分析
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives
科学的研究の応用
4-N,4-N-diethylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as in biochemical assays or industrial processes .
類似化合物との比較
Similar Compounds
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar chemical properties.
p-Phenylenediamine: The parent compound without diethyl substitution.
N,N-Dimethyl-p-phenylenediamine: A derivative with methyl groups instead of ethyl groups.
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups enhance its solubility and reactivity compared to its parent compound, p-phenylenediamine. This makes it particularly useful in applications requiring high reactivity and solubility .
特性
分子式 |
C12H16N2O4-2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
4-N,4-N-diethylbenzene-1,4-diamine;oxalate |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
InChIキー |
GXSUUFAGHVDMCO-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)


![(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)




![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)
